N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-6-4-15(5-7-17)10-12-23-20(28)14-30-21-25-24-19-9-8-18(26-27(19)21)16-3-2-11-22-13-16/h2-9,11,13H,10,12,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFTYMWFDSKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Methoxyphenethyl group : This moiety may enhance lipophilicity and cellular uptake.
- Triazolo[4,3-b]pyridazine structure : Known for its diverse biological activities, this structure may interact with various biological targets.
Preliminary studies suggest that the compound may exhibit activity through several mechanisms:
- Enzyme Inhibition : The triazolo-pyridazine moiety is known to inhibit certain kinases and other enzymes involved in cellular signaling pathways.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could influence neurochemical pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
Biological Activity and Research Findings
A review of literature reveals several key findings regarding the biological activity of this compound:
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For instance:
- In vitro studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines (e.g., breast and colon cancer) .
Antimicrobial Effects
The compound has been evaluated for antimicrobial activity:
- In vitro assays demonstrated promising results against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
The potential neuroprotective effects are also noteworthy:
- Compounds containing the triazole ring have been linked to the inhibition of monoamine oxidase (MAO), which is significant in treating neurodegenerative disorders .
Case Studies
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazolopyridazine Core : Present in both the target compound and N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide (). This core is critical for binding to enzymes or receptors, as seen in related studies on heterocyclic amines .
- Thioether Linkage : The thioacetamide bridge is conserved across analogs, enhancing stability and enabling sulfur-based interactions in biological systems .
Substituent Variations
Acetamide Nitrogen Substituents :
Pyridinyl Groups : The pyridin-3-yl group in the target compound and analog may enhance binding to nicotinic acetylcholine receptors or kinase domains .
Data Table: Structural and Molecular Comparison
Research Findings and Hypotheses
Pharmacokinetic Properties
- The 4-methoxyphenethyl group in the target compound likely increases lipophilicity compared to the tetrahydrofuran analog (), suggesting better blood-brain barrier penetration but slower renal clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
